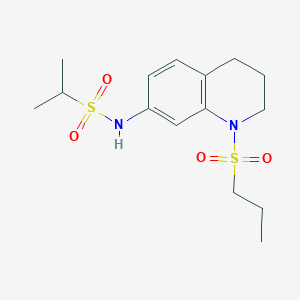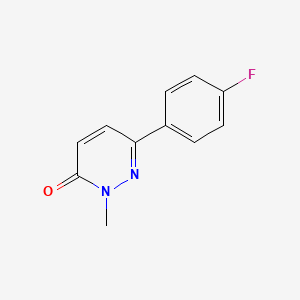
6-(4-Fluorophenyl)-2-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-Fluorophenyl)-2-methylpyridazin-3-one” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It is used in the synthesis of Bicalutamide, an anti-cancer drug .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a compound with a similar structure, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques. The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was analyzed, and the Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Chemical Reactions Analysis
The chemical reactivity of the compound has been studied. The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of FOMMP .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed. The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound is used in laboratory chemicals .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
Research has explored various synthetic pathways involving compounds structurally related to "6-(4-Fluorophenyl)-2-methylpyridazin-3-one". For instance, the thermal and acid-catalyzed rearrangements of cyclopent[e]oxazines yield 2-arylpyridines through a mechanism involving tautomerism and cleavage of the N–O bond, demonstrating the potential for creating structurally diverse compounds for further application in chemical synthesis (Faragher & Gilchrist, 1979).
Antimicrobial and Anticancer Properties
Compounds with fluoroaryl components have shown promising biological activities. For example, a series of 2,6-diarylpiperidin-4-one O-methyloximes with various fluoroaryl substituents have been evaluated for their antiproliferative activity against human cervical carcinoma cells, indicating the potential of fluoroaryl compounds in developing anticancer therapies (Parthiban et al., 2011). Additionally, 2-fluorophenyl-4,6-disubstituted triazines have demonstrated significant antimicrobial activity against various organisms, highlighting the role of fluorinated compounds in the development of new antimicrobial agents (Saleh et al., 2010).
Photophysical Properties and Material Science Applications
Fluorophenyl groups are integral to the development of materials with specific photophysical properties. The synthesis and study of Ir(III) complexes with fluorophenyl-pyridyl ligands, for example, have led to insights into their structure, electrochemistry, and photophysics, which are relevant for applications in light-emitting devices and as sensors (Schneider et al., 2009). This research underscores the importance of fluorophenyl derivatives in the advancement of materials science.
Environmental Sensing and Detection
Fluorinated compounds, such as those containing the "this compound" moiety, are explored for their potential in environmental sensing. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the utility of fluorinated compounds in detecting environmental pollutants (Maity & Govindaraju, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Many compounds with a pyridazinone core structure have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial in determining its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and its stability in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPSLFCNZVKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

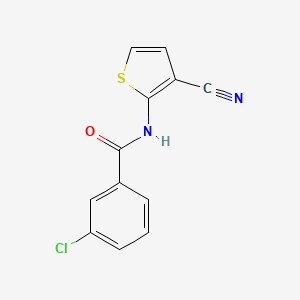
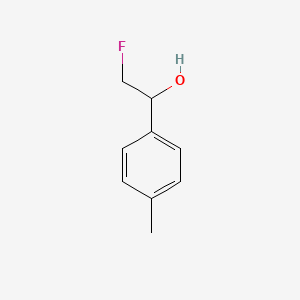
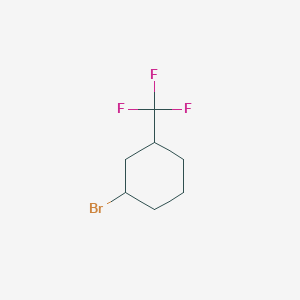

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

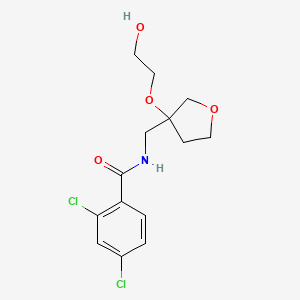


![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)
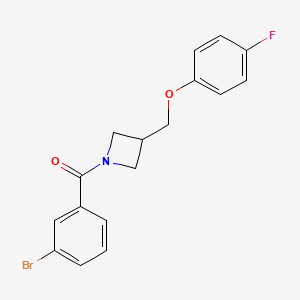
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
